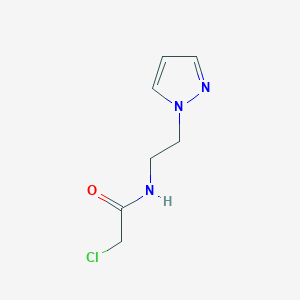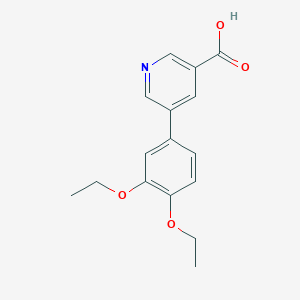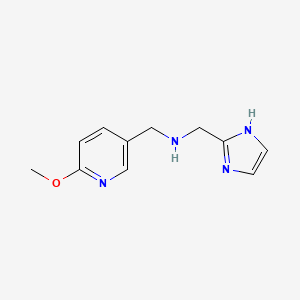
N-(1H-imidazol-2-ylmethyl)-2,3-dihydro-1H-inden-5-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1H-imidazol-2-ylmethyl)-2,3-dihydro-1H-inden-5-amine is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of indenamines and has been studied extensively for its various biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of N-(1H-imidazol-2-ylmethyl)-2,3-dihydro-1H-inden-5-amine is not fully understood. However, it is believed to act through the inhibition of various enzymes and signaling pathways involved in cell growth and survival. It has been shown to inhibit the activity of protein kinase C, an enzyme involved in cell growth and proliferation. It has also been shown to inhibit the activation of the PI3K/Akt/mTOR signaling pathway, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects
N-(1H-imidazol-2-ylmethyl)-2,3-dihydro-1H-inden-5-amine has been shown to have various biochemical and physiological effects. In vitro studies have shown that it can inhibit the growth of cancer cells and induce apoptosis. It has also been shown to have neuroprotective effects and potential as a treatment for Alzheimer's disease. In vivo studies have shown that it has vasodilatory effects and potential as a treatment for hypertension.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(1H-imidazol-2-ylmethyl)-2,3-dihydro-1H-inden-5-amine in lab experiments is its high yield synthesis method, making it a viable option for large-scale synthesis. However, one limitation is the lack of understanding of its mechanism of action, which makes it difficult to optimize its use in lab experiments.
Zukünftige Richtungen
There are several future directions for the study of N-(1H-imidazol-2-ylmethyl)-2,3-dihydro-1H-inden-5-amine. One direction is to further elucidate its mechanism of action to optimize its use in lab experiments. Another direction is to study its potential as a treatment for various diseases, including cancer, neurodegenerative diseases, and cardiovascular diseases. Additionally, its potential as a drug delivery system for targeted therapy could also be explored.
Synthesemethoden
The synthesis of N-(1H-imidazol-2-ylmethyl)-2,3-dihydro-1H-inden-5-amine involves the reaction of 2,3-dihydro-1H-inden-5-amine with 1H-imidazole-2-carboxaldehyde in the presence of a base. The reaction proceeds through a condensation reaction, resulting in the formation of the desired product. The yield of this reaction is high, making it a viable method for large-scale synthesis.
Wissenschaftliche Forschungsanwendungen
N-(1H-imidazol-2-ylmethyl)-2,3-dihydro-1H-inden-5-amine has been studied for its potential therapeutic applications in various fields, including cancer research, neurodegenerative diseases, and cardiovascular diseases. In cancer research, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis. In neurodegenerative diseases, it has been studied for its neuroprotective effects and potential as a treatment for Alzheimer's disease. In cardiovascular diseases, it has been shown to have vasodilatory effects and potential as a treatment for hypertension.
Eigenschaften
IUPAC Name |
N-(1H-imidazol-2-ylmethyl)-2,3-dihydro-1H-inden-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3/c1-2-10-4-5-12(8-11(10)3-1)16-9-13-14-6-7-15-13/h4-8,16H,1-3,9H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWKISTURBUVBAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)NCC3=NC=CN3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1H-imidazol-2-ylmethyl)-2,3-dihydro-1H-inden-5-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(2-Imidazol-1-ylethylamino)methyl]benzamide](/img/structure/B7588283.png)

![3-[(2,5-Dimethylphenyl)methylamino]benzenesulfonamide](/img/structure/B7588290.png)
![2-[(5-Bromothiophen-3-yl)methyl-(2-methoxyethyl)amino]acetic acid](/img/structure/B7588291.png)
![1-[(3,4-Dimethylphenyl)methyl]pyrrolidine-2-carboxylic acid](/img/structure/B7588297.png)
![4-Chloro-3-[(2,5-dimethylphenyl)methylamino]benzamide](/img/structure/B7588305.png)
![2-[2-Oxo-2-(1-oxo-1,4-thiazinan-4-yl)ethoxy]benzonitrile](/img/structure/B7588315.png)


![2-Methyl-6-[methyl(1-thiophen-2-ylethyl)carbamoyl]pyridine-3-carboxylic acid](/img/structure/B7588336.png)
![(3-Chloro-4-hydroxyphenyl)-[4-[(dimethylamino)methyl]piperidin-1-yl]methanone](/img/structure/B7588361.png)

![N-[2-(4-sulfamoylphenyl)ethyl]-1,2-oxazole-3-carboxamide](/img/structure/B7588369.png)